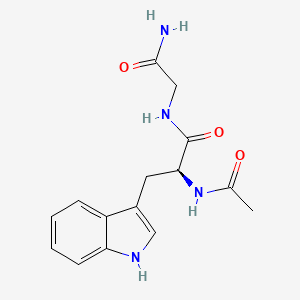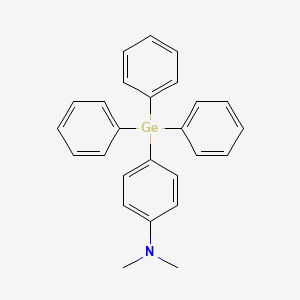![molecular formula C21H48N4 B14464120 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine CAS No. 67228-82-4](/img/structure/B14464120.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is a compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both aminopropyl and dodecylamino groups, making it a valuable component in numerous chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of protein interactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the dodecylamino group provides hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .
Comparison with Similar Compounds
- N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
- N~1~-(3-Aminopropyl)-N~3~-[3-(octylamino)propyl]propane-1,3-diamine
- N~1~-(3-Aminopropyl)-N~3~-[3-(hexylamino)propyl]propane-1,3-diamine
Comparison: Compared to similar compounds, N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is unique due to its longer dodecyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. The presence of multiple amino groups also allows for versatile chemical modifications and functionalization .
Properties
CAS No. |
67228-82-4 |
|---|---|
Molecular Formula |
C21H48N4 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
N'-[3-[3-(dodecylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H48N4/c1-2-3-4-5-6-7-8-9-10-11-16-23-18-13-20-25-21-14-19-24-17-12-15-22/h23-25H,2-22H2,1H3 |
InChI Key |
ZBANBCUCWQAJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


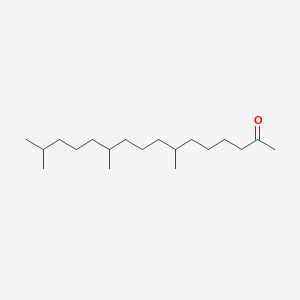
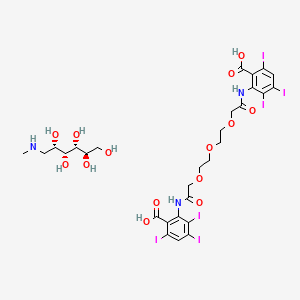

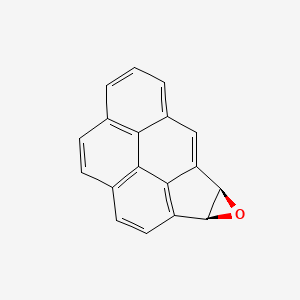
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
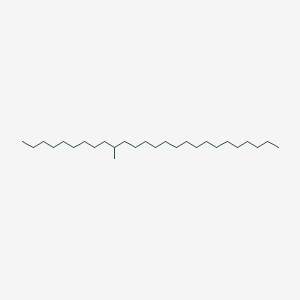

![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
